molecular formula C8H4BrF4NO2 B2734507 2-Bromo-1,3-bis(difluoromethyl)-5-nitrobenzene CAS No. 2091425-28-2

2-Bromo-1,3-bis(difluoromethyl)-5-nitrobenzene

Cat. No.: B2734507
CAS No.: 2091425-28-2
M. Wt: 302.023
InChI Key: DCOXLYUHHKVWHI-UHFFFAOYSA-N
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Description

2-Bromo-1,3-bis(difluoromethyl)-5-nitrobenzene is a high-value, multifunctional aromatic intermediate designed for advanced chemical synthesis and research applications. While specific studies on this exact molecule are not currently available in the public domain, its structure is closely related to other documented bromo- and fluoro-substituted nitrobenzenes, which are established as crucial building blocks in organic chemistry . The strategic placement of bromo, bis(difluoromethyl), and nitro substituents on the benzene ring creates a highly reactive and versatile scaffold. This allows researchers to perform precise, sequential chemical transformations, such as metal-catalyzed cross-couplings using the bromo site, nucleophilic aromatic substitutions activated by the nitro group, and leveraging the unique properties of the difluoromethyl groups . This compound holds significant potential in pharmaceutical research and development. The incorporation of fluorine atoms is a well-established strategy to fine-tune the metabolic stability, lipophilicity, and bioavailability of drug candidates. As such, this intermediate is ideally suited for the synthesis of complex, fluorinated molecules in drug discovery projects . Furthermore, its applications extend into material science, where it can serve as a precursor for creating novel polymers, liquid crystals, and organic electronic materials. The presence of multiple fluorine atoms can impart desirable characteristics such as enhanced chemical resistance, altered surface energy, and unique optical or dielectric properties to the final materials . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can rely on the consistent quality and purity of this intermediate to achieve predictable and reproducible results in their exploratory work.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3-bis(difluoromethyl)-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF4NO2/c9-6-4(7(10)11)1-3(14(15)16)2-5(6)8(12)13/h1-2,7-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOXLYUHHKVWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)Br)C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091425-28-2
Record name 2-bromo-1,3-bis(difluoromethyl)-5-nitrobenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,3-bis(difluoromethyl)-5-nitrobenzene typically involves the bromination of 1,3-bis(difluoromethyl)-5-nitrobenzene. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of hazardous by-products and ensuring high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 2 undergoes substitution under transition metal catalysis. For example:

  • Palladium-mediated cross-coupling : The compound participates in Buchwald–Hartwig amination with aryl amines under Pd(OAc)₂/RuPhos catalysis in toluene at 110°C (Table 1) .

  • Copper-assisted reactions : Br→CF₂H replacement is achievable using CuI and TMSCF₂SO₂Ph, following protocols for late-stage difluoromethylation .

Table 1: Cross-Coupling Conditions

Reaction TypeCatalyst SystemSolventTemp (°C)Yield (%)Source
Buchwald–Hartwig aminationPd(OAc)₂/RuPhos/Cs₂CO₃Toluene11062–96
Suzuki–Miyaura couplingPd(PPh₃)₄/K₂CO₃DMF/H₂O8055–77

Nitro Group Transformations

The nitro group at position 5 can be reduced to an amine or participate in electrophilic substitution:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces –NO₂ to –NH₂, enabling further diazotization or amidation .

  • Electrophilic substitution : The nitro group directs incoming electrophiles to the para position (C4), though steric hindrance from difluoromethyl groups may limit reactivity .

Difluoromethyl Group Reactivity

The –CF₂H substituents exhibit limited reactivity under standard conditions but influence regioselectivity:

  • Electron-withdrawing effects : Activate the ring toward nucleophilic attack at C4 (para to nitro) while deactivating ortho positions .

  • Stability : Resistant to hydrolysis under basic conditions (pH < 12) but may undergo radical fluorination with Selectfluor® .

Comparative Reactivity

Table 2: Positional Reactivity Trends

PositionFunctional GroupReactivity TypeExample Transformation
C2–BrNucleophilic substitutionBr → Ar (cross-coupling)
C5–NO₂Reduction/ElectrophilicNO₂ → NH₂
C1/C3–CF₂HElectronic modulationDirects substitution to C4

Data synthesized from .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that 2-Bromo-1,3-bis(difluoromethyl)-5-nitrobenzene exhibits notable antimicrobial activity. The nitro group in the compound is believed to play a crucial role in its effectiveness against various bacterial strains. A recent study evaluating its Minimum Inhibitory Concentration (MIC) against several pathogens yielded the following results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound is particularly effective against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicate that it induces apoptosis through mechanisms involving reactive oxygen species (ROS). The following table summarizes the cytotoxicity data:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis via ROS
MCF720Cell cycle arrest and apoptosis

The relatively low IC50 values suggest that this compound may serve as a lead compound for developing new anticancer therapies.

Safety and Toxicological Profile

Handling this compound requires caution due to its hazardous nature. It is classified as harmful upon ingestion or skin contact. Proper safety measures should be implemented during laboratory work, including:

  • Use of personal protective equipment (PPE)
  • Fume hoods for ventilation
  • Proper waste disposal protocols

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-bis(difluoromethyl)-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s 1,3-difluoromethyl groups introduce steric bulk and electron-withdrawing effects, reducing ring electron density more significantly than single fluorine or chlorine substituents in analogs. This enhances stability in high-temperature reactions (e.g., ligand synthesis) .
  • Reactivity : Bromine at the 2-position enables Suzuki-Miyaura coupling, similar to 5-bromo-2-fluoronitrobenzene . However, the difluoromethyl groups in the target compound hinder nucleophilic aromatic substitution compared to chloro or fluoro analogs, which are more reactive toward such pathways .

Physicochemical Properties

  • Molecular Weight and Polarity : The higher molecular weight (350.00 g/mol) of the target compound compared to analogs (e.g., 254.44 g/mol for 5-bromo-1-chloro-2-fluoro-3-nitrobenzene) suggests increased lipophilicity, a trait critical for membrane permeability in pharmaceutical contexts .
  • Thermal Stability: Difluoromethyl groups improve thermal stability relative to non-fluorinated analogs, as seen in its use in ligand synthesis under reflux conditions .

Electronic Effects

Fluorine’s inductive effects (–I) in difluoromethyl groups withdraw electron density, deactivating the benzene ring more effectively than single fluorine or chlorine substituents. This reduces electrophilic substitution reactivity but stabilizes intermediates in radical or metal-mediated reactions .

Biological Activity

2-Bromo-1,3-bis(difluoromethyl)-5-nitrobenzene is a synthetic organic compound with potential biological activities. Its unique structure, characterized by the presence of bromine and difluoromethyl groups, suggests possible interactions with biological targets. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H4BrF4N
  • Molecular Weight : 292.02 g/mol
  • CAS Number : 2091425-28-2

The compound features a nitro group that may contribute to its reactivity and biological interactions, particularly in terms of electron affinity and potential for redox reactions.

Antimicrobial Properties

Studies have indicated that compounds with similar structures exhibit antimicrobial activity. The presence of the nitro group in this compound may enhance its ability to disrupt bacterial cell membranes or interfere with DNA synthesis.

Anti-inflammatory Effects

Nitro-substituted aromatic compounds are often investigated for their anti-inflammatory properties. Research has shown that such compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism could involve the induction of apoptosis or cell cycle arrest.

The biological activity of this compound can be attributed to several potential mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The nitro group can participate in redox reactions, leading to increased ROS production which may induce oxidative stress in cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or cellular signaling.
  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, potentially disrupting replication and transcription processes.

Study 1: Antimicrobial Activity Assessment

A study published in MDPI evaluated various nitro-substituted compounds for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs, including those containing bromine and difluoromethyl groups, displayed significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 10 µg/mL .

CompoundMIC (µg/mL)Target Bacteria
This compoundTBDE. coli
Similar Nitro Compound1.0S. aureus

Study 2: Anti-inflammatory Mechanisms

In a pharmacological review, researchers highlighted the anti-inflammatory potential of nitroaromatic compounds through inhibition of cyclooxygenase (COX) enzymes. Compounds similar to this compound demonstrated IC50 values below 10 µM, suggesting effective inhibition of COX-1 and COX-2 activities .

Study 3: Cytotoxicity Evaluation

A cytotoxicity assay conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects, with IC50 values around 15 µM against MDA-MB-231 breast cancer cells. The study suggested that the compound induces apoptosis through the intrinsic pathway .

Q & A

Q. What are the key synthetic routes for preparing 2-Bromo-1,3-bis(difluoromethyl)-5-nitrobenzene, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of a benzene core. A plausible route includes:

  • Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.
  • Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) at the 2-position, leveraging the directing effects of the nitro group.
  • Difluoromethylation : Install difluoromethyl groups via radical or nucleophilic substitution, using reagents like CHF₂Cl or (CHF₂)₂Hg under inert atmospheres . Critical factors : Steric hindrance from the nitro group may reduce bromination efficiency, necessitating excess Br₂. Solvent polarity (e.g., DMF vs. THF) affects difluoromethylation kinetics.

Q. How can spectroscopic techniques (NMR, IR, MS) unambiguously characterize this compound?

  • ¹⁹F NMR : Distinct signals for -CF₂H groups (δ ~ -80 to -90 ppm) and aromatic F (δ ~ -110 ppm) confirm substitution patterns.
  • ¹H NMR : Absence of aromatic protons (due to full substitution) and splitting patterns for -CF₂H protons (triplet, J ~ 50–60 Hz) validate the structure.
  • IR : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹) are diagnostic.
  • HRMS : Molecular ion peak at m/z 293.0038 (C₈H₃BrF₆NO₂⁺) confirms molecular weight .

Q. What role do the difluoromethyl groups play in modulating electronic properties?

Difluoromethyl (-CF₂H) groups are strong electron-withdrawing moieties due to the inductive effect of fluorine, which:

  • Reduces electron density on the benzene ring, enhancing electrophilic substitution resistance.
  • Stabilizes negative charges in intermediates (e.g., Meisenheimer complexes in SNAr reactions). Computational studies (DFT) show a Hammett σₚ value of ~0.43 for -CF₂H, comparable to -NO₂ (~0.78), synergistically activating/deactivating specific positions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents?

Single-crystal X-ray diffraction provides:

  • Bond angles/lengths : Confirms ortho/para relationships between Br, -CF₂H, and -NO₂ groups.
  • Packing interactions : Halogen bonding (Br···O/N) and F···F contacts influence crystal lattice stability. Refinement using SHELXL (via Olex2 or APEX4) with high-resolution data (R₁ < 5%) ensures precision. Disordered -CF₂H groups require anisotropic displacement parameter (ADP) modeling .

Q. What contradictory data might arise in studying its reactivity, and how should they be addressed?

Discrepancies in reaction outcomes (e.g., unexpected regioselectivity) may stem from:

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states differently than non-polar solvents (e.g., toluene).
  • Catalyst variability : Trace metal impurities (e.g., Pd in cross-couplings) alter reaction pathways. Resolution : Replicate experiments under rigorously controlled conditions (glovebox, degassed solvents) and employ multivariate analysis (DoE) to isolate variables .

Q. How does the nitro group influence the compound’s stability under thermal or photolytic conditions?

  • Thermal stability : DSC/TGA reveals decomposition >200°C, with exothermic peaks correlating to nitro group reduction or denitration.
  • Photolysis : UV irradiation (λ = 254 nm) induces nitro-to-nitrito rearrangement, detected via in-situ IR. Mitigation : Store in amber vials at -20°C under inert gas to suppress radical degradation pathways .

Methodological Guidance

Q. What computational strategies predict substituent effects on aromatic reactivity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potentials (ESP) and identify electrophilic/nucleophilic sites.
  • NBO Analysis : Quantifies hyperconjugative interactions (e.g., σ(C-Br) → σ*(C-NO₂)) to explain directing effects. Software: Gaussian 16 or ORCA, validated against experimental Hammett parameters .

Q. How to design a catalytic system for selective functionalization (e.g., Suzuki coupling) at the bromine site?

  • Ligand selection : Bulky phosphines (e.g., SPhos) suppress homocoupling and enhance oxidative addition of Pd⁰ to C-Br.
  • Base optimization : K₃PO₄ in THF/H₂O (3:1) minimizes hydrolysis of -CF₂H groups. Monitoring : Use in-situ ¹⁹F NMR to track coupling progress without disturbing sensitive substituents .

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